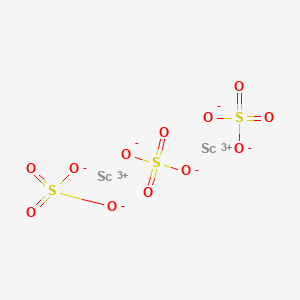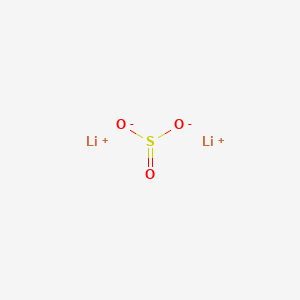
Dilithium sulphite
Overview
Description
Dilithium sulphite, also known as lithium sulphite, is an ionic compound with the chemical formula Li₂SO₃. It is a white crystalline substance that is soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dilithium sulphite can be synthesized through the reaction of lithium hydroxide (LiOH) with sulphur dioxide (SO₂) in an aqueous medium. The reaction proceeds as follows:
2LiOH+SO2→Li2SO3+H2O
This method involves bubbling sulphur dioxide gas through a solution of lithium hydroxide, resulting in the formation of this compound and water .
Industrial Production Methods: In industrial settings, this compound is produced by reacting lithium carbonate (Li₂CO₃) with sulphur dioxide. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The reaction is as follows:
Li2CO3+SO2→Li2SO3+CO2
This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Dilithium sulphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form lithium sulphate (Li₂SO₄) using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Li2SO3+H2O2→Li2SO4+H2O
Reduction: It can be reduced to lithium sulphide (Li₂S) using reducing agents like hydrogen gas (H₂) under high temperature and pressure.
Li2SO3+3H2→Li2S+3H2O
Substitution: this compound can react with halogens to form lithium halides and sulphur dioxide.
Li2SO3+Cl2→2LiCl+SO2
Major Products Formed: The major products formed from these reactions include lithium sulphate, lithium sulphide, and lithium halides.
Scientific Research Applications
Dilithium sulphite has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Mechanism of Action
The mechanism of action of dilithium sulphite involves its interaction with various molecular targets and pathways. In lithium-sulphur batteries, for example, this compound participates in the reduction process of sulphur, forming lithium sulphide. This process is crucial for the battery’s performance and efficiency. Additionally, in biological applications, this compound acts as a selective probe for detecting sulphide ions, which is essential for various biochemical processes.
Comparison with Similar Compounds
Lithium Sulphate (Li₂SO₄): Unlike dilithium sulphite, lithium sulphate is more stable and less reactive. It is commonly used in the glass and ceramics industry.
Lithium Sulphide (Li₂S): This compound is primarily used in lithium-sulphur batteries, similar to this compound, but it has different electrochemical properties.
Sodium Sulphite (Na₂SO₃): Sodium sulphite is used as a preservative and antioxidant in the food industry. It is more soluble in water compared to this compound.
Uniqueness of this compound: this compound is unique due to its specific reactivity and applications in lithium-sulphur batteries and biological probes. Its ability to participate in various chemical reactions and its role in advanced battery technologies make it a valuable compound in scientific research.
Properties
IUPAC Name |
dilithium;sulfite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLSYMNDKUHQAG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-]S(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2SO3, Li2O3S | |
| Record name | lithium sulfite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lithium_sulfite | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13453-87-7 | |
| Record name | Sulfurous acid, lithium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfurous acid, lithium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dilithium sulphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



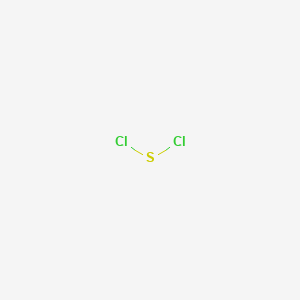
![[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B76029.png)
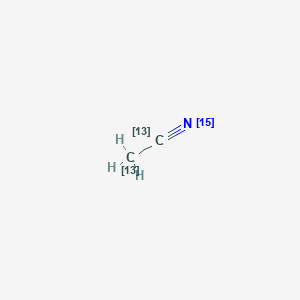


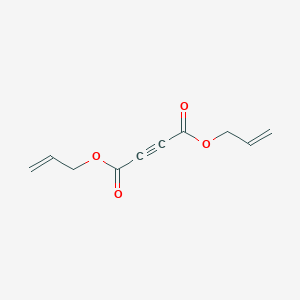


![Pyridine, 4-[2-(1-piperidinyl)ethyl]-](/img/structure/B76044.png)



